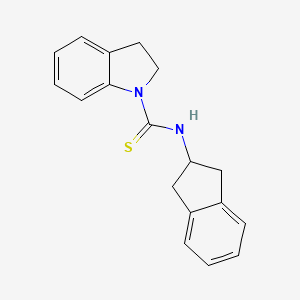

N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide is a complex organic compound featuring an indoline ring system substituted with a thioamide group and a 2,3-dihydro-1H-inden-2-yl moiety

Mechanism of Action

Target of Action

N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide, also known as N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydro-1H-indole-1-carbothioamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.

Biochemical Pathways

Indole derivatives have been shown to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to inhibit HIV-1 reverse transcriptase , suggesting that they may interfere with the replication of the HIV virus.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a weak base and can react with acids to form salts . This property could potentially affect its stability and action in different physiological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The resulting indoline can then be further functionalized with the appropriate thioamide group and the 2,3-dihydro-1H-inden-2-yl moiety through subsequent chemical reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Addition: Addition reactions may involve the use of organometallic reagents such as Grignard reagents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential biological activities, such as antimicrobial and antifungal properties. It can be used in the study of biological systems and the development of new therapeutic agents.

Medicine: In medicine, this compound may be explored for its potential pharmacological effects. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Indole-3-carboxamide

Indoline-2-carboxamide

2,3-Dihydro-1H-inden-2-ylamine

Uniqueness: N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide stands out due to its unique combination of the indoline ring system and the thioamide group. This combination provides distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(2,3-Dihydro-1H-inden-2-yl)indoline-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, focusing on its anticancer properties and enzyme inhibition mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)hydrazine with appropriate thioamide derivatives. The process can be summarized as follows:

-

Starting Materials :

- 6-methoxy-indan-1-one

- Thiosemicarbazide

-

Reagents :

- Ethanol as solvent

- Acetic acid as catalyst

-

Procedure :

- The starting materials are mixed in ethanol with acetic acid.

- The reaction proceeds to form the desired carbothioamide through a series of condensation and cyclization steps.

Anticancer Activity

Research has indicated that derivatives of indoline and thiosemicarbazone exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation.

Key Findings :

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell death pathways .

- In Vitro Studies : In studies involving various cancer cell lines (e.g., breast cancer, lung cancer), the compound displayed IC50 values in the low micromolar range, indicating potent activity against tumor growth .

Enzyme Inhibition

Another significant aspect of this compound is its inhibitory effect on certain enzymes, particularly acetylcholinesterase (AChE).

Inhibition Studies :

- AChE Inhibition : The compound was tested for its ability to inhibit AChE, an enzyme crucial for neurotransmission. It exhibited competitive inhibition with an IC50 value of 0.026 µM for one of its derivatives .

Data Table: Biological Activities

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Anticancer Activity | MTT Assay | IC50 = Low µM range | |

| AChE Inhibition | Enzyme Kinetics | IC50 = 0.026 µM | |

| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells |

Case Studies

Several studies have documented the biological effects of N-(2,3-dihydro-1H-inden-2-yl)indoline derivatives:

- Study on AChE Inhibition :

- Anticancer Efficacy :

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydroindole-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c21-18(20-10-9-13-5-3-4-8-17(13)20)19-16-11-14-6-1-2-7-15(14)12-16/h1-8,16H,9-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBESASZRZYBLBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=S)NC3CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.